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Compound of Interest

Compound Name: 7-Nitro-1-Indanone

Cat. No.: B573310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical and physical

properties of 7-Nitro-1-Indanone. It includes available experimental and predicted data,

representative experimental protocols, and insights into its potential reactivity and biological

significance based on related compounds. This document is intended to serve as a valuable

resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties
7-Nitro-1-Indanone is a nitro-substituted derivative of 1-indanone. The following table

summarizes its key chemical and physical properties. It is important to note that while some

data is available from chemical suppliers, much of the physical data, such as boiling point and

density, are predicted values and should be treated as estimates until experimental verification.
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Property Value Source

CAS Number 183061-37-2 [1][2][3]

Molecular Formula C₉H₇NO₃ [1][2][3]

Molecular Weight 177.16 g/mol [1][2][3]

IUPAC Name
7-nitro-2,3-dihydro-1H-inden-1-

one
[2]

Melting Point Data not available

Boiling Point 335.4 ± 31.0 °C (Predicted) [4]

Density 1.396 ± 0.06 g/cm³ (Predicted) [4]

Solubility

Soluble in organic solvents

such as ethanol,

dimethylformamide, and

dichloromethane.[5] Based on

the parent compound, 1-

indanone, it is expected to be

more soluble in organic

solvents than in water.[2]

Appearance

Expected to be a yellow

crystalline solid, similar to

other nitro-indanone

derivatives.[5]

Spectroscopic Data
Detailed experimental spectroscopic data for 7-Nitro-1-Indanone is not readily available in the

public domain. However, based on the chemical structure and data for analogous compounds,

the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy
The proton NMR spectrum of 7-Nitro-1-Indanone is expected to show distinct signals for the

aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the
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electron-withdrawing nitro group and the carbonyl group, leading to downfield shifts. The

methylene protons of the five-membered ring will likely appear as two triplets.

Aromatic Protons (H-4, H-5, H-6): Expected in the range of δ 7.5-8.5 ppm. The exact

chemical shifts and coupling constants will depend on the electronic effects of the nitro and

carbonyl groups.

Methylene Protons (H-2, H-3): The two CH₂ groups are expected to appear as triplets in the

aliphatic region, likely between δ 2.5 and 3.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon

atoms in the molecule.

Carbonyl Carbon (C-1): Expected to be the most downfield signal, typically in the range of δ

190-205 ppm.

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the

aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-7) will be

significantly shifted.

Aliphatic Carbons (C-2, C-3): These methylene carbons will be found in the upfield region of

the spectrum, typically between δ 20-40 ppm.

A predicted ¹³C NMR spectrum for a nitro-indanone derivative in water suggests peaks around

these regions, though the specific substitution pattern is not defined.[6]

Infrared (IR) Spectroscopy
The IR spectrum of 7-Nitro-1-Indanone will be characterized by strong absorption bands

corresponding to the carbonyl and nitro functional groups.

C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹.

N-O Stretch (Nitro group): Two strong bands are anticipated: an asymmetric stretch between

1500-1550 cm⁻¹ and a symmetric stretch between 1300-1350 cm⁻¹.
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C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

Mass Spectrometry
The mass spectrum of 7-Nitro-1-Indanone should show a molecular ion peak (M⁺) at m/z =

177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and carbon

monoxide (CO) from the parent ion.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone is not

available in the reviewed literature, a representative procedure can be outlined based on the

well-established intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid.

This is a common and effective method for the synthesis of various indanones.[7][8]

Representative Synthesis of a Nitro-Indanone via
Intramolecular Friedel-Crafts Acylation
This protocol describes a general method that could be adapted for the synthesis of 7-Nitro-1-
Indanone, likely starting from 3-(2-nitrophenyl)propanoic acid.

Materials:

3-(2-nitrophenyl)propanoic acid

Polyphosphoric acid (PPA) or an alternative dehydrating agent/Lewis acid (e.g., triflic acid)

Dichloromethane (anhydrous)

Ice

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous dichloromethane.

Reagent Addition: While stirring, slowly add an excess of polyphosphoric acid to the solution.

The amount of PPA will need to be optimized, but a 10:1 weight ratio to the starting material

is a common starting point.

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and then

carefully pour it onto crushed ice.

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the

excess acid.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3x).

Washing: Wash the combined organic layers with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure

nitro-indanone.

Workflow Diagram:
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Synthesis Workflow for a Nitro-Indanone

Start: 3-(2-nitrophenyl)propanoic acid

Dissolve in anhydrous DCM

Add Polyphosphoric Acid (PPA)

Heat to reflux
(Monitor by TLC)

Cool and pour onto ice

Neutralize with NaHCO3

Extract with DCM

Wash with brine

Dry over Na2SO4

Concentrate in vacuo

Column Chromatography

Pure Nitro-Indanone

Click to download full resolution via product page

A representative workflow for the synthesis of a nitro-indanone.
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Reactivity and Potential Applications
The reactivity of 7-Nitro-1-Indanone is dictated by the interplay of its functional groups: the

ketone, the aromatic nitro group, and the active methylene protons at the C-2 position.

Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as

reduction to the corresponding alcohol (7-nitro-1-indanol), reductive amination, and aldol-

type condensations at the alpha-position.

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the

aromatic ring towards electrophilic substitution. However, it can be reduced to an amino

group, which would open up a wide range of further chemical modifications, including

diazotization and subsequent Sandmeyer-type reactions.

Alpha-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C-2)

are acidic and can be removed by a base to form an enolate. This enolate can then

participate in various reactions, such as alkylation, acylation, and condensation reactions.

The indanone scaffold is a "privileged structure" in medicinal chemistry, and various derivatives

have shown a broad range of biological activities, including anti-inflammatory, anticancer, and

neuroprotective effects.[7][9][10][11] The presence of the nitro group could modulate these

activities or introduce new pharmacological properties.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 7-Nitro-1-Indanone are not readily available,

the broader class of indanone derivatives has been extensively investigated. It is plausible that

7-Nitro-1-Indanone could exhibit similar biological effects.

Indanone derivatives have been reported to act as:

Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines and modulating signaling

pathways such as NF-κB and MAPK.[12][13][14]

Anticancer agents: By inducing apoptosis and cell cycle arrest in various cancer cell lines.

[11]
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Neuroprotective agents: Notably, the drug Donepezil, used for the treatment of Alzheimer's

disease, contains an indanone moiety and acts as an acetylcholinesterase inhibitor.[9]

The nitroaromatic group is also a common feature in various bioactive molecules, and its

presence in the 7-position of the indanone scaffold could influence the compound's interaction

with biological targets.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of similar compounds, 7-Nitro-1-Indanone could potentially

modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical

mechanism of action where an indanone derivative inhibits the NF-κB signaling pathway.
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Hypothetical Inhibition of NF-κB Signaling by an Indanone Derivative
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A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of an
indanone derivative.
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Safety Information
7-Nitro-1-Indanone is classified with the signal word "Warning" and is associated with the

following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, lab coat), should be followed when handling this compound. Work

should be conducted in a well-ventilated area, such as a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and

is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for

detailed safety and handling information before working with any chemical. The information

provided is based on publicly available data and may not be exhaustive. Experimental

validation of predicted properties is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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